2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one
Description
2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with a benzoylphenyl group and a chlorine atom.
Properties
CAS No. |
918107-85-4 |
|---|---|
Molecular Formula |
C17H12ClNO2S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-[(4-benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C17H12ClNO2S/c18-15-10-16(20)19(22-15)11-12-6-8-14(9-7-12)17(21)13-4-2-1-3-5-13/h1-10H,11H2 |
InChI Key |
PQKLDKRHNUSOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with 5-chloro-1,2-thiazol-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer agent featuring a thiazole ring
Uniqueness
2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoylphenyl group and the chlorine atom enhances its reactivity and potential therapeutic applications compared to other thiazole derivatives .
Biological Activity
2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a synthetic organic compound notable for its thiazole ring and a benzoylphenyl moiety. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 329.8 g/mol. Its structure features a chloro group at the 5-position of the thiazole ring and a benzoylphenyl group at the 2-position, contributing to its unique chemical properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
In terms of anticancer activity, this compound has shown efficacy in inhibiting cancer cell proliferation. It interacts with molecular targets such as DNA and proteins involved in cell cycle regulation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds for comparison:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 5-Chloro-2-methylisothiazol-3(2H)-one | Contains a chloro-substituted isothiazole ring | Antimicrobial properties |
| Benzothiazole derivatives | Similar thiazole structure | Anticancer activity |
| Thiazolidinediones | Thiazole ring with different substituents | Antidiabetic effects |
Compared to these compounds, this compound stands out due to its specific substitution pattern that enhances its biological activities, particularly in anti-inflammatory and anticancer contexts.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces inflammatory mediators.
- DNA Interaction : The compound may intercalate into DNA or bind to specific proteins that regulate cell growth and apoptosis.
- Signal Transduction Modulation : It may influence pathways such as MAPK or PI3K/Akt that are critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anti-inflammatory Study : A study demonstrated that administration of the compound significantly reduced paw edema in animal models induced by carrageenan, indicating potent anti-inflammatory effects.
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
